N-[[3-(4-chlorophenyl)-2-hydroxyphenyl]methyl]acetamide
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Overview
Description
N-[[3-(4-chlorophenyl)-2-hydroxyphenyl]methyl]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group, a hydroxyphenyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(4-chlorophenyl)-2-hydroxyphenyl]methyl]acetamide typically involves the reaction of 4-chlorobenzaldehyde with 2-hydroxybenzylamine to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired compound. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[[3-(4-chlorophenyl)-2-hydroxyphenyl]methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[[3-(4-chlorophenyl)-2-hydroxyphenyl]methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[[3-(4-chlorophenyl)-2-hydroxyphenyl]methyl]acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)acetamide: Lacks the hydroxyphenyl group, resulting in different chemical and biological properties.
N-(2-hydroxyphenyl)acetamide: Lacks the chlorophenyl group, leading to variations in reactivity and applications.
N-(4-bromophenyl)acetamide:
Uniqueness
N-[[3-(4-chlorophenyl)-2-hydroxyphenyl]methyl]acetamide is unique due to the presence of both chlorophenyl and hydroxyphenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
N-[[3-(4-chlorophenyl)-2-hydroxyphenyl]methyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound this compound features a phenolic hydroxyl group and an acetamide moiety, which are crucial for its biological activity. The presence of the 4-chlorophenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives with a chlorophenyl substituent have shown enhanced cytotoxicity against various cancer cell lines, including breast (MCF-7) and colon carcinoma (HT-29) cells. The mechanism often involves the induction of apoptosis through caspase activation pathways, as illustrated in recent studies.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
1 | MCF-7 | 8.107 | Caspase activation |
2 | HT-29 | 6.500 | Apoptosis induction |
Case Study: A study demonstrated that a related compound with a similar structure significantly inhibited cell proliferation in MCF-7 cells through the activation of caspases 3, 8, and 9, highlighting its potential as an anticancer agent .
2. Analgesic Properties
The analgesic effects of this compound have been explored through various models. It has been found to interact with the endogenous cannabinoid system, potentially modulating pain perception via CB1 receptors and TRPV1 channels.
Research Findings:
- In vivo studies indicated that the compound maintained analgesic effects while exhibiting reduced hepatotoxicity compared to traditional analgesics like acetaminophen (APAP). This was evidenced by lower levels of liver function tests (LFTs) in treated subjects .
- The compound's metabolic profile suggests favorable interactions with cytochrome P450 enzymes, indicating a lower potential for drug-drug interactions .
3. Antimicrobial Activity
Some derivatives of this compound have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that modifications in the phenolic ring can enhance antibacterial efficacy.
Compound | Target Bacteria | Activity |
---|---|---|
A | Staphylococcus aureus | Effective |
B | Escherichia coli | Moderate |
The biological activity of this compound can be attributed to several mechanisms:
- Caspase Activation: Induces apoptosis in cancer cells.
- Receptor Modulation: Interacts with cannabinoid receptors for analgesic effects.
- Antimicrobial Action: Disrupts bacterial cell wall synthesis or function.
Properties
Molecular Formula |
C15H14ClNO2 |
---|---|
Molecular Weight |
275.73 g/mol |
IUPAC Name |
N-[[3-(4-chlorophenyl)-2-hydroxyphenyl]methyl]acetamide |
InChI |
InChI=1S/C15H14ClNO2/c1-10(18)17-9-12-3-2-4-14(15(12)19)11-5-7-13(16)8-6-11/h2-8,19H,9H2,1H3,(H,17,18) |
InChI Key |
SJWIQCNLGCEXHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1=C(C(=CC=C1)C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
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